molecular formula C13H18FNO B117722 ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol CAS No. 389573-45-9

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Cat. No. B117722
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-DGCLKSJQSA-N
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Description

The compound ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol has a molecular formula of C13H18FNO and an average mass of 223.286 Da . It is a common intermediate in the synthesis of many pharmaceuticals . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The compound adopts a chair conformation of the piperidine ring with all the fluorophenyl, hydroxymethyl, and methyl substituents attached in equatorial positions . A limited rotation of the hydroxymethyl group is most consistent with the observed Vibrational Circular Dichroism (VCD) pattern .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular formula of C13H18FNO and an average mass of 223.286 Da .

Scientific Research Applications

1. Asymmetric Induction in Catalytic Reactions

A study by Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) explored the use of related β-amino alcohols in catalytic reactions, specifically focusing on the addition of diethylzinc to benzaldehyde. This research demonstrates the potential of similar compounds in asymmetric synthesis, indicating the relevance of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol in such catalytic processes (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

2. Enantiomeric Enrichment Studies

Research by Navratilova and Potáček (2001) on a closely related compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, involved crystallization techniques for enantiomeric enrichment. This study contributes to understanding how ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol could be used in processes requiring specific enantiomer forms (Navratilova & Potáček, 2001).

3. Enantioselective Epoxidation

Lu, Xu, Liu, and Loh (2008) investigated the use of a similar compound, (1R,3S,4S)-2-Azanorbornyl-3-methanol, as a catalyst in the enantioselective epoxidation of α,β-enones. This indicates the potential application of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol in similar epoxidation reactions (Lu, Xu, Liu, & Loh, 2008).

4. Refractive Indices Studies in Organic Solvents

A study by Chavan and Gop (2016) examined the refractive indices of a related compound, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One, in different solvents. This could provide insights into the physical properties and solute-solvent interactions of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (Chavan & Gop, 2016).

5. Enzymatic Desymmetrization in Organic Solvents

Liu, Hu, Zhang, Ma, and Huang (2014) investigated the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, a process relevant to the study of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. This research may provide insights into the enzymatic transformations of similar compounds (Liu et al., 2014).

6. Synthetic Methods in Asymmetric Organic Synthesis

Hu and Shan (2020) discussed the synthetic methods of a related compound, highlighting its applications in asymmetric organic synthesis. This indicates potential synthetic routes and applications for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol in similar contexts (Hu & Shan, 2020).

Future Directions

The compound is a common intermediate in the synthesis of many pharmaceuticals . Therefore, its future directions are likely tied to the development and synthesis of new pharmaceutical compounds.

properties

IUPAC Name

[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430930
Record name [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
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Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

CAS RN

389573-45-9, 109887-53-8
Record name Paroxol, (+)-
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Record name [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
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Reactant of Route 6
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

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